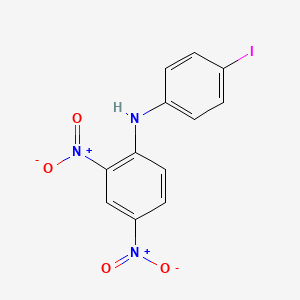

N-(4-iodophenyl)-2,4-dinitroaniline

Description

Contextual Significance of Dinitroaniline and Halogenated Phenyl Derivatives in Chemical Research

Dinitroaniline derivatives are a significant class of compounds in organic chemistry. wikipedia.org The presence of two nitro groups, which are powerful electron-withdrawing groups, drastically reduces the basicity of the aniline (B41778) nitrogen. wikipedia.org This electronic feature makes the aromatic ring susceptible to nucleophilic aromatic substitution and influences the acidity of the N-H proton. wikipedia.org Dinitroanilines serve as crucial intermediates in the synthesis of various industrially important chemicals, including azo dyes, disperse dyes, and pesticides. wikipedia.orgwikipedia.org For instance, many dinitroaniline herbicides function by inhibiting microtubule formation. wikipedia.org Some derivatives have also been investigated for their potential antimicrobial properties. wikipedia.org

Halogenated phenyl derivatives are also of fundamental importance in chemical research. The introduction of halogens, particularly iodine, onto a phenyl ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability is pivotal in the construction of complex organic molecules. Furthermore, halogen atoms, especially bromine and iodine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. acs.org This interaction is increasingly recognized for its importance in crystal engineering, materials science, and drug design. acs.orgresearchgate.net The incorporation of halogenated phenylalanine analogues, for example, has been used as a strategy to modulate hydrophobic and aromatic interactions in amyloid research. researchgate.netnih.govnih.gov

The combination of a dinitroaniline moiety with a halogenated phenyl ring in a single molecule, as seen in N-(4-iodophenyl)-2,4-dinitroaniline, creates a bifunctional scaffold with potential for diverse chemical transformations and applications.

Historical Perspective on Related Compounds in Academic Synthesis

The synthesis of dinitroanilines has a long history, with various methods developed over time. 2,4-Dinitroaniline (B165453), a closely related parent compound, was historically prepared through methods such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849) or the hydrolysis of 2,4-dinitroacetanilide. wikipedia.orgwikipedia.orgorgsyn.org Early preparations often required harsh conditions like heating in an autoclave under pressure. orgsyn.orggoogle.com Over the years, more refined and safer laboratory and industrial procedures have been developed. google.comgoogle.com During World War I, the ready availability of starting materials led to the use of dinitroanilines as high explosives. wikipedia.org

The use of halogenated compounds in synthesis also has deep roots. The Sandmeyer and Gattermann reactions, discovered in the late 19th century, provided early methods for introducing halogens onto aromatic rings via diazonium salts. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of aryl halides, transforming them into one of the most versatile functional groups in modern organic synthesis.

The synthesis of N-aryl dinitroanilines, such as N-(4-nitrophenyl)-2,4-dinitroaniline and N-(2,4-dinitrophenyl)-2,4-dinitroaniline, has been reported in the literature, often as part of studies on dye chemistry or as intermediates for more complex molecules. nih.govnih.gov These syntheses typically involve the nucleophilic aromatic substitution of a halogen on a dinitrophenyl ring by an aniline derivative.

Structure

3D Structure

Properties

CAS No. |

16220-59-0 |

|---|---|

Molecular Formula |

C12H8IN3O4 |

Molecular Weight |

385.11 g/mol |

IUPAC Name |

N-(4-iodophenyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C12H8IN3O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H |

InChI Key |

MMRKWNKHAWHWMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])I |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Iodophenyl 2,4 Dinitroaniline and Its Advanced Precursors

Strategies for Functionalized Aniline (B41778) Synthesis

The dinitrophenylaniline skeleton of the target molecule is typically assembled through nucleophilic aromatic substitution or by direct nitration of a pre-formed diphenylamine (B1679370) structure.

Amination Reactions of Substituted Halogenated Nitrobenzenes

A primary and efficient method for constructing the N-(4-iodophenyl)-2,4-dinitroaniline framework is through the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halogenated 2,4-dinitrobenzene with 4-iodoaniline (B139537).

The most common starting material for this approach is 1-chloro-2,4-dinitrobenzene (B32670). doubtnut.comrsc.org The two nitro groups on the benzene (B151609) ring are potent electron-withdrawing groups, which significantly activate the ring towards nucleophilic attack. doubtnut.com This increased electrophilicity facilitates the displacement of the chlorine atom by the nucleophilic amino group of 4-iodoaniline. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction.

The general reaction is as follows:

This method is advantageous due to the commercial availability of 1-chloro-2,4-dinitrobenzene and 4-iodoaniline. The reaction conditions can often be optimized to achieve high yields of the desired product.

Another related approach is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgorganic-chemistry.org In this case, 1-iodo-2,4-dinitrobenzene could react with 4-iodoaniline in the presence of a copper catalyst to form the target molecule. While effective, this method often requires higher temperatures and specific catalytic systems. wikipedia.org

Selective Nitration of N-(4-iodophenyl)aniline Precursors

An alternative strategy involves the direct nitration of N-(4-iodophenyl)aniline. This precursor can be synthesized through various methods, including the Ullmann condensation of aniline and 4-iodo-bromobenzene or other suitable cross-coupling reactions.

Once N-(4-iodophenyl)aniline is obtained, it can be subjected to nitration using a mixture of nitric acid and sulfuric acid. youtube.com However, the directing effects of the amino group and the iodophenyl group must be carefully considered. The amino group is a strong activating group and ortho-, para-director, while the iodine is a deactivating ortho-, para-director. Direct nitration of aniline itself can lead to a mixture of ortho, meta, and para products, and the reaction can be complicated by oxidation of the amino group. askfilo.comdoubtnut.com To achieve selective nitration at the 2 and 4 positions of the aniline ring, protecting the amino group as an acetamide (B32628) is a common strategy. This moderates the activating effect of the amino group and directs nitration primarily to the para position, and to a lesser extent, the ortho position. Subsequent deprotection would yield the desired nitroanilines.

Approaches for Introducing the Iodophenyl Moiety

Electrophilic Iodination of Aromatic Anilines and Related Aryl Amines

Direct iodination of anilines or their derivatives is a viable method for introducing the iodine atom. commonorganicchemistry.com Iodine itself is a weak electrophile, so the reaction often requires an activating agent or specific reaction conditions. researchgate.netwikipedia.org For instance, the iodination of aniline can be achieved using iodine in the presence of a base like sodium bicarbonate. orgsyn.org This method directly yields p-iodoaniline, a key precursor.

The iodination of N-phenylaniline (diphenylamine) can also be performed. wikipedia.org Treatment of diphenylamine with iodine can lead to the formation of carbazole (B46965) through a dehydrogenation reaction. wikipedia.org However, under controlled conditions, electrophilic iodination at the para position of one of the phenyl rings is possible. Various iodinating reagents, such as N-iodosuccinimide (NIS), can be employed for this purpose, often in the presence of an acid catalyst. commonorganicchemistry.comorganic-chemistry.org

Table 1: Reagents for Electrophilic Iodination

| Reagent | Substrate | Conditions | Reference |

| Iodine (I2) | Aniline | Sodium bicarbonate, water | orgsyn.org |

| N-Iodosuccinimide (NIS) | Activated aromatic compounds | Acid catalyst | commonorganicchemistry.comorganic-chemistry.org |

| Iodine (I2) | Diphenylamine | - | wikipedia.org |

Metal-Catalyzed Coupling Reactions for Carbon-Iodine Bond Formation

Modern organic synthesis offers powerful metal-catalyzed cross-coupling reactions for the formation of carbon-iodine bonds. While less common for the direct synthesis of this compound itself, these methods are crucial for preparing key precursors. For instance, the synthesis of N-(4-iodophenyl)aniline could be achieved through a Buchwald-Hartwig amination or an Ullmann condensation. wikipedia.org The Buchwald-Hartwig reaction would involve the coupling of an aniline with a di-iodobenzene, while the Ullmann reaction typically couples an aryl halide with an amine using a copper catalyst. wikipedia.orgorganic-chemistry.org

Diazotization-Iodination Routes for Aryl Iodides

A classic and reliable method for introducing an iodine atom onto an aromatic ring is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. organic-chemistry.org This process involves the diazotization of a primary aromatic amine, followed by the introduction of an iodide ion.

For example, to synthesize 4-iodoaniline, one could start with p-phenylenediamine. The diazotization of one of the amino groups followed by treatment with potassium iodide would yield the desired product. Similarly, starting from 4-aminodiphenylamine, a diazotization-iodination sequence could be employed to introduce the iodine atom. google.com This method is versatile and can be applied to a wide range of aromatic amines. researchgate.net Recent advancements have focused on developing milder and more efficient conditions for this transformation, such as using ionic liquids or solid-supported reagents.

Table 2: Diazotization-Iodination Reagents and Conditions

| Amine Substrate | Reagents | Conditions | Reference |

| Aromatic Amines | NaNO2, KI, p-TsOH | Acetonitrile, room temperature | organic-chemistry.org |

| Aromatic Amines | NaNO2, KI, Sulfonic acid based cation-exchange resin | Water | researchgate.net |

| Aromatic Amines | NaNO2, [H-NMP]HSO4, NaI | Grinding, room temperature |

Carbon-Nitrogen Bond Formation Strategies in this compound Synthesis

The construction of the C-N bond between the 4-iodophenyl and 2,4-dinitrophenyl moieties is the cornerstone of synthesizing this compound. Two predominant strategies are employed: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed amination.

Nucleophilic Aromatic Substitution with Dinitroanilines

Nucleophilic aromatic substitution (SNAr) is a classical and effective method for forming aryl-amine bonds, particularly when the aromatic ring is activated by strong electron-withdrawing groups. The synthesis of this compound via SNAr typically involves the reaction of 4-iodoaniline with an activated 2,4-dinitrobenzene derivative, such as 1-chloro-2,4-dinitrobenzene.

The reaction mechanism proceeds through a two-step addition-elimination sequence. The amine nitrogen of 4-iodoaniline acts as the nucleophile, attacking the carbon atom bearing the leaving group (e.g., chlorine) on the 2,4-dinitrobenzene ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro groups at the ortho and para positions are crucial for stabilizing this intermediate by delocalizing the negative charge. In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the dinitrophenyl ring is restored, yielding the final this compound product.

The reactivity of the aniline nucleophile plays a significant role in the success of the SNAr reaction. The nucleophilicity of the aniline is influenced by the electronic nature of the substituents on its ring. Electron-donating groups on the aniline increase its nucleophilicity and generally lead to higher reaction yields, while electron-withdrawing groups decrease nucleophilicity and can hinder the reaction. This trend is illustrated in the following table, which presents data from a study on the reaction of 1-chloro-2,4-dinitrobenzene with various para-substituted anilines, providing insight into the expected reactivity for the synthesis of the title compound.

| Y-Substituent on Aniline | Approximate pKa of Y-substituted aniline | % Yield of Product |

|---|---|---|

| -NO2 | 1.0 | 0 |

| -Cl | 4.0 | 42 |

| -CH3 | 5.1 | 90 |

| -OH | 5.4 | 93 |

| -OCH3 | 5.3 | 99 |

This table is generated based on data for analogous reactions and is representative of the expected trends for the synthesis of this compound.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a powerful and versatile tool for the formation of C-N bonds. This methodology is especially valuable when the SNAr reaction is not feasible due to the electronic properties of the substrates. For the synthesis of this compound, this would involve the cross-coupling of 4-iodoaniline with a halo-2,4-dinitrobenzene or, conversely, the coupling of 2,4-dinitroaniline (B165453) with a 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene.

The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) intermediate then undergoes reaction with the amine in the presence of a base to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired diarylamine product and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligand, base, solvent, and temperature are all critical parameters that must be optimized for a successful reaction.

Research has shown that electron-withdrawing groups on the aniline can be advantageous in some Buchwald-Hartwig couplings. Microwave irradiation has also been effectively employed to accelerate these reactions, often leading to higher yields in shorter reaction times. The following table provides representative data from a study on the microwave-assisted Buchwald-Hartwig amination of a bromo-estrone derivative with various anilines, demonstrating the feasibility of this approach for substrates bearing nitro groups.

| Aniline Substituent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-nitro | Pd(OAc)2 | X-Phos | KOt-Bu | Toluene (B28343) | 150 | 10 | 95 |

| 3-nitro | Pd(OAc)2 | X-Phos | KOt-Bu | Toluene | 150 | 10 | 92 |

| 4-methyl | Pd(OAc)2 | X-Phos | KOt-Bu | Toluene | 150 | 10 | 88 |

| Unsubstituted | Pd(OAc)2 | X-Phos | KOt-Bu | Toluene | 150 | 10 | 90 |

This table is based on data from an analogous microwave-assisted Buchwald-Hartwig amination and illustrates typical conditions and outcomes.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety and efficiency. Both the SNAr and palladium-catalyzed amination routes for this compound can be evaluated and optimized through a green chemistry lens.

For SNAr reactions, a key green consideration is the solvent choice. Traditionally, these reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). However, efforts are being made to replace these with more environmentally benign alternatives. The use of water as a solvent for SNAr reactions is a significant advancement. The hydrophobic effect can promote the association of the reactants, and in some cases, the use of surfactants or phase-transfer catalysts can facilitate the reaction in aqueous media. Furthermore, optimizing reaction conditions to proceed at lower temperatures and with stoichiometric amounts of reactants reduces energy consumption and waste generation.

In the context of palladium-catalyzed aminations, a primary green chemistry focus is on the catalyst system. Reducing the loading of the precious metal catalyst is a major goal. The development of highly active ligands allows for efficient catalysis at very low palladium concentrations, often in the parts-per-million (ppm) range. Another important aspect is the recyclability of the catalyst. Heterogenizing the palladium catalyst on a solid support or using aqueous micellar systems can facilitate catalyst recovery and reuse, thereby reducing waste and cost. The choice of solvent is also critical, with a shift away from hazardous solvents like 1,4-dioxane (B91453) and toluene towards greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water. beilstein-journals.org The use of simpler, more readily available inorganic bases in place of sterically hindered and more complex organic bases also aligns with green chemistry principles. beilstein-journals.org

The application of green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), can quantitatively assess the "greenness" of a synthetic route. By applying these metrics, chemists can identify areas for improvement and design more sustainable and efficient syntheses of this compound and other valuable chemical compounds.

Spectroscopic and Structural Elucidation of N 4 Iodophenyl 2,4 Dinitroaniline and Its Derivatives

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides profound insights into the molecular structure of a compound by probing its vibrational modes. For a molecule like N-(4-iodophenyl)-2,4-dinitroaniline, these techniques would be crucial in identifying characteristic functional groups and understanding the electronic effects of the substituents on the aniline (B41778) backbone.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the FT-IR spectrum is expected to be dominated by vibrations associated with the N-H group, the nitro (NO₂) groups, and the aromatic rings. Based on data from related compounds like 2,4-dinitrophenylhydrazine (B122626) and other substituted anilines, the following characteristic peaks can be anticipated. nih.govnih.gov

A sharp band corresponding to the N-H stretching vibration would be a key feature. In similar secondary amines, this peak typically appears in the region of 3300-3500 cm⁻¹. The presence of strong electron-withdrawing nitro groups and the iodophenyl ring would influence the exact position and intensity of this band. The asymmetric and symmetric stretching vibrations of the NO₂ groups are expected to produce strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations would likely be observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ region. The C-I stretching vibration, typically found in the lower frequency region of the spectrum (around 500-600 cm⁻¹), would confirm the presence of the iodo-substituent.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | > 3000 |

| Asymmetric NO₂ Stretching | 1500 - 1550 |

| Symmetric NO₂ Stretching | 1300 - 1350 |

| Aromatic C=C Stretching | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-I Stretching | 500 - 600 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the nitro groups would be expected to produce a strong and characteristic band. The vibrations of the aromatic rings, particularly the ring breathing modes, would also be prominent. The C-I bond, being relatively non-polar, should also yield a discernible Raman signal. Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural assignment. Studies on similar molecules like 2,6-dibromo-4-nitroaniline (B165464) have utilized both techniques for a comprehensive vibrational analysis. nih.gov

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π→π* and n→π* electronic transitions. The extensive conjugation in the molecule, involving the two aromatic rings, the amine linkage, and the nitro groups, is expected to result in strong absorptions in the UV and possibly the visible region.

Table 2: Predicted UV-Vis Spectral Data for this compound

| Electronic Transition | Predicted Wavelength (λ_max) (nm) |

|---|---|

| π→π* | ~260 - 280 |

| n→π* / Charge Transfer | ~350 - 390 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons) in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the connectivity and spatial arrangement of the protons.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the two aromatic rings and the N-H proton. The protons on the dinitro-substituted ring would be expected to appear at lower fields (higher ppm values) due to the strong electron-withdrawing effect of the two nitro groups. The protons on the 4-iodophenyl ring would also exhibit characteristic splitting patterns, likely as doublets, reflecting their coupling with adjacent protons. The N-H proton would typically appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration. Analysis of related compounds can provide an estimate of the expected chemical shifts. digitellinc.com

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | Variable, likely > 9.0 | Singlet (broad) |

| H-3 (dinitrophenyl ring) | ~8.5 - 9.0 | Doublet |

| H-5 (dinitrophenyl ring) | ~8.0 - 8.5 | Doublet of doublets |

| H-6 (dinitrophenyl ring) | ~7.0 - 7.5 | Doublet |

| H-2', H-6' (iodophenyl ring) | ~7.5 - 8.0 | Doublet |

| H-3', H-5' (iodophenyl ring) | ~7.0 - 7.5 | Doublet |

Computational and Theoretical Investigations of N 4 Iodophenyl 2,4 Dinitroaniline

Quantum Chemical Calculations for Molecular Geometry Optimization

The precise three-dimensional arrangement of atoms in N-(4-iodophenyl)-2,4-dinitroaniline is fundamental to its properties. Computational quantum chemistry offers powerful tools to determine the most stable molecular geometry by minimizing the total energy of the system. Two of the most prominent methods employed for this purpose are Hartree-Fock (HF) and Density Functional Theory (DFT).

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netarxiv.org This approach treats electron-electron repulsion in an average way, rather than accounting for instantaneous electron correlation. arxiv.org While computationally less intensive than more advanced methods, HF provides a good first approximation of the molecular geometry. researchgate.netnih.gov

For this compound, an HF calculation, typically using a basis set like 6-31G(d,p), would be performed to find the equilibrium structure. The resulting bond lengths, bond angles, and dihedral angles define the optimized geometry. While generally providing reasonable structures, the neglect of electron correlation in the HF method can lead to systematic errors, particularly in bond lengths which tend to be slightly shorter than experimental values.

Table 1: Hypothetical Geometrical Parameters of this compound Optimized by HF and DFT/B3LYP methods with a 6-311++G(d,p) basis set.

| Parameter | Hartree-Fock (HF) | DFT (B3LYP) |

| C-N (amine) bond length (Å) | 1.390 | 1.405 |

| C-I bond length (Å) | 2.080 | 2.100 |

| N-O (nitro) bond length (Å) | 1.210 | 1.225 |

| C-N-C bond angle (°) | 128.5 | 129.8 |

| Dihedral angle (phenyl rings) (°) | 45.2 | 48.5 |

Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its excellent balance of accuracy and computational cost. researchgate.netarxiv.org Unlike HF, DFT includes electron correlation effects by approximating the exchange-correlation energy as a functional of the electron density. ntnu.no A variety of exchange-correlation functionals are available, with hybrid functionals like B3LYP being widely used for organic molecules. researchgate.netresearchgate.net

When applied to this compound, DFT calculations with a suitable basis set, such as 6-311++G(d,p), provide a more accurate description of the molecular geometry compared to HF. researchgate.netnih.gov The inclusion of electron correlation in DFT leads to a better agreement with experimental data, particularly for bond lengths and angles. The optimized geometry from DFT calculations serves as a reliable foundation for further analysis of the molecule's electronic and spectroscopic properties.

Electronic Structure Analysis

Understanding the distribution of electrons within this compound is key to predicting its reactivity and intermolecular interactions. Computational methods provide valuable tools for this analysis, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com These orbitals are crucial in chemical reactions, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. youtube.comchemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.orgresearchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenylamine moiety, while the LUMO is anticipated to be concentrated on the electron-deficient dinitrophenyl ring system due to the strong electron-withdrawing nature of the nitro groups. chemrxiv.orgnih.gov This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties of this compound calculated using DFT (B3LYP/6-311++G(d,p)).

| Property | Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -2.85 |

| HOMO-LUMO Gap (eV) | 3.40 |

| Ionization Potential (eV) | 6.25 |

| Electron Affinity (eV) | 2.85 |

Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red colors indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.org

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro groups, making them sites for electrophilic interaction. mdpi.com Conversely, the regions around the hydrogen atoms of the amine group and the iodine atom (which can exhibit a positive region known as a σ-hole) would show positive potential, indicating them as sites for nucleophilic attack. researchgate.net

Prediction and Analysis of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, providing a powerful complement to experimental measurements. nih.govnih.gov For this compound, theoretical calculations can help in the assignment of experimental spectra and provide a deeper understanding of the underlying electronic and vibrational transitions.

Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of this compound. nih.gov These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, such as π-π* or n-π* transitions, and can highlight charge transfer characteristics. researchgate.net Similarly, the vibrational frequencies (infrared and Raman spectra) can be computed. libretexts.org By comparing the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved, providing insights into the molecule's structural features. researchgate.netlibretexts.org

Table 3: Hypothetical Predicted Spectroscopic Data for this compound.

| Spectroscopic Data | Predicted Value |

| Maximum Absorption Wavelength (λmax, nm) | ~380 |

| N-H Stretching Frequency (cm⁻¹) | ~3350 |

| Asymmetric NO₂ Stretching Frequency (cm⁻¹) | ~1530 |

| Symmetric NO₂ Stretching Frequency (cm⁻¹) | ~1340 |

| C-I Stretching Frequency (cm⁻¹) | ~650 |

Note: The data in this table is illustrative and represents typical values that might be obtained from such calculations.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for calculating the excited-state properties of molecules, enabling the simulation of electronic absorption spectra. mdpi.comrsc.org For this compound, TD-DFT calculations are employed to predict its UV-Vis absorption spectrum and to understand the nature of its electronic transitions.

Typically, the process begins with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT), often with a functional like B3LYP or CAM-B3LYP and a suitable basis set such as 6-311++G(d,p). mdpi.comnih.gov Following this, TD-DFT calculations are performed on the optimized geometry to determine the vertical excitation energies, oscillator strengths (f), and major orbital contributions for the lowest singlet electronic transitions. qnl.qa The choice of solvent can be incorporated using models like the Polarizable Continuum Model (PCM), which is crucial as solvent polarity can significantly influence the spectral properties. qnl.qa

The predicted absorption maxima (λmax) are then compared with experimental data. The primary electronic transitions in molecules like this compound are generally characterized as intramolecular charge transfer (ICT) transitions. rsc.org These transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is typically localized on the electron-donating iodophenylamino moiety, while the LUMO is concentrated on the electron-accepting dinitrophenyl group.

The table below presents a hypothetical but representative set of TD-DFT calculation results for this compound, based on findings for analogous compounds.

Table 1: Representative TD-DFT Calculated Electronic Transitions

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Character |

|---|---|---|---|---|

| S0 → S1 | 395 | 0.45 | HOMO → LUMO | π → π* (ICT) |

| S0 → S2 | 310 | 0.12 | HOMO-1 → LUMO | π → π* |

The strong absorption band predicted around 395 nm corresponds to the HOMO→LUMO transition, confirming its significant intramolecular charge transfer character from the iodophenyl donor to the dinitroaniline acceptor.

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, performed using DFT, are essential for the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies and their corresponding intensities, a detailed understanding of the molecule's vibrational modes can be achieved.

For this compound, calculations are typically carried out using a method like B3LYP with a 6-311++G(d,p) basis set. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and the approximate nature of the theoretical method, improving agreement with experimental data. scirp.org

Key vibrational modes for this molecule include:

N-H Stretching: The N-H stretching vibration of the secondary amine group is expected to appear in the range of 3300-3500 cm⁻¹. nih.gov

NO₂ Stretching: The dinitro group gives rise to characteristic asymmetric and symmetric stretching vibrations, typically found around 1530-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-I Stretching: The carbon-iodine bond stretching is expected at lower frequencies, generally in the 500-600 cm⁻¹ region.

Aromatic C=C and C-H Stretching: Vibrations associated with the phenyl rings occur at their characteristic frequencies, with C=C stretching in the 1400-1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹. nih.gov

The potential energy distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode.

Table 2: Selected Theoretical Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| ν(N-H) | 3350 | 3345 | N-H stretch (98%) |

| νas(NO₂) | 1545 | 1542 | Asymmetric NO₂ stretch (85%) |

| νs(NO₂) | 1340 | 1338 | Symmetric NO₂ stretch (88%) |

| ν(C-N) | 1310 | 1308 | C-N stretch (75%) |

These calculations provide a reliable basis for interpreting the experimental vibrational spectra, confirming the molecular structure and bonding characteristics.

Studies on Electronic and Optical Properties

The arrangement of electron-donating and electron-withdrawing groups in this compound confers upon it interesting electronic and optical properties, particularly in the realm of nonlinear optics.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) character, like this compound, are prime candidates for nonlinear optical (NLO) materials. rsc.org NLO materials can alter the properties of light passing through them and are crucial for applications in photonics and optoelectronics. sphinxsai.com The NLO response of a molecule is governed by its hyperpolarizability.

Theoretical calculations using DFT can predict the NLO properties of a molecule by computing its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). nih.gov A large β₀ value is indicative of a strong second-order NLO response. The "push-pull" nature of this compound, where the iodophenylamino group acts as an electron donor and the dinitro moiety acts as a strong electron acceptor, creates a large change in dipole moment upon excitation, which is a key factor for high hyperpolarizability. nih.gov

Table 3: Calculated Electronic and NLO Properties

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 7.5 | Debye |

| Linear Polarizability (α) | 4.5 x 10⁻²³ | esu |

The significant calculated value for the first hyperpolarizability suggests that this compound has potential as an NLO material. nih.gov

Charge Transfer (CT) Effects

The electronic and optical properties of this compound are dominated by intramolecular charge transfer (CT) effects. chemrxiv.org This phenomenon involves the spatial redistribution of electron density from the donor part of the molecule to the acceptor part upon electronic excitation.

The donor is the 4-iodophenylamino group, which pushes electron density into the π-system. The acceptor is the 2,4-dinitrophenyl group, where the two nitro groups strongly pull electron density from the aromatic ring. rsc.org This donor-π-acceptor (D-π-A) structure is fundamental to its properties.

Frontier Molecular Orbital (FMO) analysis provides a clear picture of this charge transfer. The HOMO is typically located on the donor fragment (iodophenylamino group), while the LUMO is localized on the acceptor fragment (dinitrophenyl group). The energy gap between the HOMO and LUMO (E_gap) is a critical parameter; a smaller energy gap facilitates the ICT process and is often associated with enhanced NLO properties and a red-shifted absorption spectrum. nih.gov The charge transfer from the donor to the acceptor during the HOMO-LUMO transition is the primary reason for the molecule's strong NLO response and its characteristic absorption in the visible region. chemrxiv.org

Reactivity and Mechanistic Studies of N 4 Iodophenyl 2,4 Dinitroaniline

Reaction Pathways and Transformations

The reaction pathways of N-(4-iodophenyl)-2,4-dinitroaniline are expected to be diverse, involving transformations at the highly electron-deficient dinitrophenyl ring, the iodinated phenyl ring, and the nitro functional groups.

One of the primary reaction pathways for this compound is likely nucleophilic aromatic substitution (SNAr) on the 2,4-dinitrophenyl ring. The two strongly electron-withdrawing nitro groups significantly activate the ring towards attack by nucleophiles. Depending on the reaction conditions, a sufficiently strong nucleophile could displace one of the nitro groups or the entire (4-iodophenyl)amino substituent.

Another significant avenue for transformation involves the carbon-iodine bond on the second aromatic ring. Aryl iodides are well-known substrates for a variety of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at the 4-position of the iodophenyl ring.

Furthermore, the nitro groups themselves are susceptible to reduction. Catalytic hydrogenation (e.g., using H2 with a metal catalyst like Pd, Pt, or Ni) or chemical reducing agents (e.g., SnCl2/HCl, Na2S, or NaBH4 in the presence of a catalyst) can reduce the nitro groups to amino groups, yielding N-(4-iodophenyl)-1,2,4-triaminobenzene or intermediate reduction products like hydroxylamines. mdpi.com The selective reduction of one nitro group over the other can be challenging but may be achievable under carefully controlled conditions.

Influence of Nitro and Iodo Substituents on Aromatic Reactivity

The reactivity of the two aromatic rings in this compound is profoundly influenced by the electronic effects of the nitro and iodo substituents, as well as the bridging amino group.

On the 2,4-dinitrophenyl ring: The two nitro groups are powerful electron-withdrawing groups, acting through both the inductive effect (-I) and the resonance effect (-M). This has several consequences:

Activation towards Nucleophilic Attack: The strong electron withdrawal creates a significant partial positive charge on the aromatic carbons, especially those ortho and para to the nitro groups, making the ring highly susceptible to nucleophilic aromatic substitution.

Deactivation towards Electrophilic Attack: The ring is strongly deactivated towards electrophilic aromatic substitution.

Increased Acidity of the N-H bond: The electron-withdrawing nature of the dinitrophenyl group increases the acidity of the secondary amine proton, making it more readily deprotonated by a base compared to aniline (B41778). wikipedia.org

On the 4-iodophenyl ring: The iodine substituent exhibits a dual electronic effect:

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus withdraws electron density from the ring through the sigma bond framework. This effect deactivates the ring towards electrophilic substitution.

The 2,4-dinitrophenylamino group as a whole acts as a strong electron-withdrawing substituent on the iodophenyl ring, further deactivating it towards electrophilic attack.

The interplay of these substituents is summarized in the table below.

| Substituent | Ring | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| -NO2 | 2,4-dinitrophenyl | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Strong deactivation (electrophilic), Strong activation (nucleophilic) |

| -I | 4-iodophenyl | -I (Electron-withdrawing) | +M (Electron-donating) | Weak deactivation (electrophilic), ortho-, para-directing |

| -(2,4-dinitrophenyl)amino | 4-iodophenyl | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Strong deactivation (electrophilic) |

Photochemical Transformations and Reaction Mechanisms

Nitroaromatic compounds are known to undergo a variety of photochemical reactions upon excitation, typically involving the nitro group. These can include:

Intramolecular Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from a nearby position, such as the amino bridge or the adjacent aromatic ring, leading to the formation of biradical intermediates and subsequent rearrangement or cyclization products.

Photo-reduction: In the presence of a suitable hydrogen donor, the nitro groups can be photochemically reduced.

Photo-Smiles Rearrangement: In certain substituted nitroaromatics, light can induce a Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution.

Additionally, the carbon-iodine bond is known to be photolabile. Upon absorption of UV light, the C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical. The resulting 4-(2,4-dinitroanilino)phenyl radical could then participate in a variety of radical reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.

It is plausible that a competition between these potential photochemical pathways would exist, with the outcome depending on factors such as the excitation wavelength and the nature of the solvent.

Thermal Decomposition Pathways

While no specific experimental data on the thermal decomposition of this compound has been found, the decomposition pathways can be predicted based on the known thermal behavior of similar energetic materials, such as 2,4-dinitroaniline (B165453) and other nitroaromatics. nih.gov

The thermal decomposition of nitroaromatic compounds is typically a highly exothermic process that can be initiated at elevated temperatures. The initial step in the decomposition is often the homolytic cleavage of the weakest bond in the molecule. In the case of this compound, the C-NO2 bonds are likely to be the most thermally labile.

The decomposition process is expected to be complex, proceeding through a series of consecutive and parallel reactions. A plausible, albeit simplified, decomposition sequence could involve:

Initial C-NO2 bond cleavage: This would generate nitrogen dioxide (NO2) and a highly reactive aryl radical.

Secondary Reactions: The initially formed radicals would then undergo a cascade of further reactions, including intermolecular hydrogen abstraction, condensation, and fragmentation.

Formation of Gaseous Products: A mixture of gaseous products is expected, likely including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and water (H2O).

Formation of a Solid Residue: A thermally stable, carbonaceous residue is also a common product of the thermal decomposition of such compounds.

The decomposition of 2,4-dinitroaniline is known to be violent at high temperatures. nih.gov The presence of the additional iodophenyl group may influence the decomposition temperature and the nature of the decomposition products.

An illustrative table of potential thermal decomposition characteristics, based on data for related compounds like 2,4-dinitroaniline, is provided below. It is important to note that these are estimated values and would require experimental verification.

| Parameter | Illustrative Value | Reference Compound |

| Melting Point | ~176-180 °C | 2,4-Dinitroaniline sigmaaldrich.com |

| Decomposition Onset Temperature | > 200 °C | General Nitroaromatics |

| Primary Gaseous Products | NO2, CO, CO2, H2O | General Nitroaromatics |

| Final Residue | Carbonaceous solid | General Nitroaromatics |

Supramolecular Assemblies and Crystal Engineering of N 4 Iodophenyl 2,4 Dinitroaniline Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

In a study of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, a related compound, X-ray diffraction analysis revealed that the molecule crystallizes in the orthorhombic space group Pna21. nih.govresearchgate.net The 4-iodobenzene ring is inclined with respect to the phenol (B47542) ring, with a dihedral angle of 39.1 (2)°. nih.govresearchgate.net This type of structural data is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry.

Similarly, crystallographic studies on N1-aryl substituted-2-pyrazolines, including those with a 2,4-dinitrophenyl group, have provided a wealth of structural information. These studies describe in detail the bond distances, angles, and torsion angles for each compound, allowing for a comparative analysis with related heterocyclic systems. uned.es The data from these studies are often deposited in crystallographic databases, such as the Cambridge Structural Database, serving as a valuable resource for further research. uned.es

Table 1: Crystallographic Data for a Related N-(4-iodophenyl) Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol | nih.govresearchgate.net |

| Formula | C13H9IN2O3 | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pna21 | nih.govresearchgate.net |

| Dihedral Angle (4-iodobenzene to phenol ring) | 39.1 (2)° | nih.govresearchgate.net |

Intermolecular Interactions and Hydrogen Bonding Networks (C-H⋯O, I⋯O₂N)

The solid-state structures of N-(4-iodophenyl)-2,4-dinitroaniline derivatives are stabilized by a variety of intermolecular interactions. Among the most significant are hydrogen bonds, which play a pivotal role in the formation of well-defined supramolecular architectures.

In the crystal structure of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, C—H⋯O hydrogen-bonding interactions are a key feature of the crystal packing. nih.govresearchgate.net These interactions link molecules into specific motifs, such as zigzag tapes. nih.gov The presence and nature of these hydrogen bonds are critical in directing the assembly of the molecules in the crystal lattice.

Halogen bonding, particularly involving the iodine atom, is another important interaction. The I⋯O₂N interaction, a type of halogen bond, can be a significant directional force in the crystal packing of iodo-substituted nitroaromatics. While not explicitly detailed in the provided search results for the target molecule, the general principles of halogen bonding suggest its potential importance in the supramolecular assembly of this compound.

The interplay between different types of hydrogen bonds, such as N—H⋯O and O—H⋯O, and other weak interactions like C—H⋯O, leads to the formation of complex three-dimensional networks in related dinitroaniline compounds. nih.govresearchgate.net For instance, in N′-(2,4-Dinitrophenyl)acetohydrazide monohydrate, both intramolecular and intermolecular hydrogen bonds, along with C—H⋯O interactions, contribute to a stable 3D network. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, it provides a detailed picture of the close contacts between neighboring molecules.

For 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from O⋯H/H⋯O (26.9%) and H⋯H (22.0%) interactions. nih.govresearchgate.net This quantitative data confirms the importance of hydrogen bonding in the supramolecular assembly. The red areas on the d_norm map indicate close contacts, visually highlighting the regions of strong intermolecular interactions. nih.gov

This analytical method is broadly applicable to nitroaniline derivatives. For example, in a copper(II) complex with 4-nitroaniline, Hirshfeld analysis showed that O⋯H/H⋯O contacts accounted for 55.8% of the intermolecular interactions. researchgate.net Similarly, in salts of 4-(4-nitrophenyl)piperazine, O⋯H/H⋯O and halogen⋯H contacts were identified as the most dominant interactions. nih.gov

Table 2: Hirshfeld Surface Analysis Data for a Related N-(4-iodophenyl) Derivative

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| O⋯H/H⋯O | 26.9 | nih.govresearchgate.net |

| H⋯H | 22.0 | nih.govresearchgate.net |

Design Principles for Supramolecular Architectures

The design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. In the context of this compound and its derivatives, the primary design principles revolve around the strategic use of hydrogen bond donors and acceptors, as well as halogen bond donors.

The nitro groups are excellent hydrogen bond acceptors, readily participating in C-H⋯O and N-H⋯O interactions. The amino group can act as a hydrogen bond donor. The iodine atom, being a good halogen bond donor, can form directional interactions with electron-rich atoms like the oxygen atoms of the nitro groups.

By understanding the relative strengths and geometric preferences of these interactions, it is possible to guide the self-assembly of these molecules into desired architectures, such as chains, sheets, or more complex three-dimensional networks. For instance, the formation of chain-of-rings motifs in piperazine (B1678402) derivatives is supported by aromatic π–π interactions in conjunction with hydrogen bonding. nih.gov The ability to create specific patterns in the solid state is a key goal of crystal engineering.

Role as Molecular Building Blocks in Self-Assembly

Molecules like this compound serve as versatile molecular building blocks for the construction of functional supramolecular materials. Their well-defined chemical functionalities and directional interaction capabilities make them ideal components for self-assembly processes.

The concept of using molecular building blocks is fundamental to supramolecular chemistry. For example, semi-synthetic protein-DNA complexes have been designed as building blocks that can self-assemble on surfaces in a controlled manner. nih.gov Similarly, DNA-based tiles can be designed to self-assemble into polymer-like structures that can be reconfigured in response to external stimuli. chemrxiv.org

In the case of nitro-substituted aromatic compounds, their ability to form predictable hydrogen bonding and halogen bonding patterns makes them valuable synthons in crystal engineering. Nitro-perylenediimides, for instance, are emerging as important building blocks for functional organic materials due to the versatile chemistry of the nitro group. mdpi.com The this compound framework, with its combination of interaction sites, holds similar promise for the rational design and synthesis of novel supramolecular assemblies with potentially interesting optical, electronic, or material properties.

Advanced Applications of N 4 Iodophenyl 2,4 Dinitroaniline in Materials Science

Functional Organic Materials and Molecular Engineering

The molecular architecture of N-(4-iodophenyl)-2,4-dinitroaniline lends itself to the principles of molecular engineering, where the properties of a material are fine-tuned by strategic chemical modifications. The presence of both electron-donating (amine) and electron-withdrawing (dinitro) groups within the same molecule creates a significant intramolecular charge transfer character. This push-pull electronic structure is a key feature in the design of organic materials with nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics.

The iodophenyl group offers a site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. This allows for the systematic extension of the π-conjugated system and the introduction of other functional moieties, thereby enabling the precise tuning of the material's electronic and optical properties. For instance, by coupling different aromatic or heterocyclic units to the iodophenyl ring, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's absorption and emission characteristics.

Role as Intermediates in Advanced Dye and Pigment Synthesis

Historically, dinitroaniline derivatives have been pivotal in the dye industry. wikipedia.org this compound serves as a valuable intermediate in the synthesis of specialized azo dyes and pigments. modishproject.com The 2,4-dinitroaniline (B165453) moiety acts as a potent chromophore, a part of the molecule responsible for its color. modishproject.com

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. modishproject.comunb.ca The amino group on the this compound can be diazotized and then coupled with various aromatic compounds, such as phenols or other anilines, to produce a wide array of azo dyes with different colors and properties. The presence of the iodo-group provides an additional handle for modifying the final dye molecule, allowing for the creation of dyes with enhanced properties like improved lightfastness, thermal stability, or solubility in specific solvents. This versatility makes this compound a key building block for high-performance pigments used in inks, coatings, and plastics.

Exploration in Redox-Active Materials

The nitroaromatic and amino moieties within this compound impart redox activity to the molecule. The nitro groups can undergo reversible reduction to form nitro radical anions and eventually amino groups, while the secondary amine can be oxidized. This capacity for electron transfer makes the compound and its derivatives interesting candidates for applications in redox-active materials, such as those used in batteries and electrochromic devices.

While direct research on the redox properties of this compound is not extensively documented, the behavior of related nitroaniline compounds provides valuable insights. For example, the electrochemical oxidation of p-nitroaniline has been studied on modified electrodes. researchgate.net The general mechanism for the oxidation of such aromatic compounds involves the formation of intermediates with quinoid structures. researchgate.net By incorporating this compound into polymeric structures or attaching it to conductive surfaces, it may be possible to harness its redox capabilities for energy storage or as a component in materials that change color in response to an electrical potential. Further research into the electrochemical behavior of this specific compound is warranted to fully explore its potential in this area.

Potential in Nanoscience Applications (e.g., Graphene Functionalization)

The functionalization of nanomaterials like graphene is a critical area of research aimed at tailoring their properties for specific applications. nih.gov The covalent functionalization of graphene can alter its electronic, optical, and chemical characteristics. nih.gov this compound, with its reactive iodo-group, presents a promising avenue for the functionalization of graphene and other carbon nanomaterials.

The iodophenyl group can be used to form a strong covalent bond with the graphene surface through reactions like aryl radical addition. This process can introduce the dinitroaniline moiety onto the graphene sheet, which can modulate its electronic properties. The electron-withdrawing nature of the nitro groups can induce p-doping in the graphene lattice, altering its charge carrier concentration and conductivity. Furthermore, the functionalized graphene could exhibit new sensing capabilities, as the dinitroaniline group can interact with specific analytes. Research on the functionalization of graphene with 2,4-dinitrophenylhydrazine (B122626) has demonstrated the feasibility of introducing nitrophenyl groups onto the graphene surface, which affects its physical and chemical properties. nih.govrsc.org Similar strategies could be employed with this compound to create novel graphene-based materials for electronics, sensors, and catalysis.

Applications as Precursors in Complex Organic Synthesis

Beyond its direct applications in materials, this compound is a valuable precursor for the synthesis of more complex organic molecules. The presence of multiple reactive sites—the iodo group, the nitro groups, and the amino group—allows for a variety of chemical transformations.

The iodo-substituent is particularly useful as it can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This enables the construction of intricate molecular architectures. For instance, the iodo group can be replaced with other functional groups through nucleophilic aromatic substitution or converted to an organometallic reagent for further reactions. The nitro groups can be selectively reduced to amino groups, providing additional sites for functionalization or for building extended polymeric structures. The secondary amine can also be a site for further chemical modification. This versatility makes this compound a strategic starting material for the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds where precise control over the molecular structure is essential.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of N-(4-iodophenyl)-2,4-dinitroaniline and related compounds typically relies on established reactions such as nucleophilic aromatic substitution, often by reacting a halogenated dinitrobenzene with an appropriate aniline (B41778). For instance, the general preparation of 2,4-dinitroaniline (B165453) can be achieved by reacting 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). wikipedia.orgorgsyn.org A similar approach can be adapted for this compound by using 4-iodoaniline (B139537) as the nucleophile. Another common method involves the condensation of 7-chloro-4,6-dinitrobenzofuroxan with various aniline derivatives to produce new dinitroaniline compounds. rsc.orgdeepdyve.com

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. This includes:

Catalyst Development: Exploring novel catalysts, such as palladium-based systems or more sustainable metal catalysts, could improve reaction rates and yields. A known procedure for a related dinitration of N-substituted anilines uses a combination of Bi(NO₃)₃·5H₂O and Pd(OAc)₂. chemicalbook.com

Green Chemistry Approaches: Investigating solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can reduce the environmental impact. For example, a patented method for producing 2,4-dinitroaniline uses an aqueous ammonia solution, which is safer and easier to control. google.com

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly shorten reaction times and potentially improve yields compared to conventional heating methods. orgsyn.org

The table below summarizes common reactants used in the synthesis of dinitroaniline derivatives.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1-Chloro-2,4-dinitrobenzene | Ammonia | 2,4-Dinitroaniline | wikipedia.org |

| 2,4-Dinitrochlorobenzene | Hydrazine Hydrate | 2,4-Dinitrophenylhydrazine (B122626) | orgsyn.org |

| 7-Chloro-4,6-dinitrobenzofuroxan | 4-Nitroaniline | Nitroanilinodinitrobenzofuroxan | rsc.orgdeepdyve.com |

| N-substituted aniline | Bi(NO₃)₃·5H₂O / Pd(OAc)₂ | Dinitrated Aromatic Amines | chemicalbook.com |

Advanced Spectroscopic Characterization Techniques

The characterization of this compound and its analogues currently relies on standard techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR), and mass spectrometry. rsc.orgdeepdyve.com While these methods provide essential structural information, future research would benefit from the application of more advanced spectroscopic techniques to gain deeper insights into its electronic structure, and intermolecular interactions.

Solid-State NMR (ssNMR): This technique can provide detailed information about the molecular structure and packing in the solid state, complementing data from X-ray crystallography.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used for detailed structural elucidation and fragmentation pathway analysis.

X-ray Crystallography: Obtaining a high-resolution crystal structure is crucial. A crystal structure for the related N-(2,4-dinitrophenyl)-2,4-dinitroaniline exists in the Cambridge Crystallographic Data Centre (CCDC), highlighting the feasibility of this analysis. nih.gov Such data for this compound would precisely map bond lengths, bond angles, and intermolecular interactions like hydrogen and halogen bonds.

Computational Spectroscopy: Combining experimental spectra with quantum chemical calculations (e.g., Density Functional Theory - DFT) can aid in the precise assignment of spectral features and provide a more robust characterization.

Deeper Mechanistic Understanding of Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and potential transformations of this compound is essential for optimizing reaction conditions and exploring new applications. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds to form hydrazones is a well-understood addition-elimination reaction. wikipedia.orgchemicalbook.com

Future research should focus on:

Kinetic Studies: Performing detailed kinetic studies of the synthesis reaction to determine rate laws, activation energies, and the influence of catalysts and solvents.

Computational Modeling: Employing DFT calculations to model reaction pathways, identify transition states, and analyze reaction intermediates. This approach has been used to create an atomistic model for the role of nitro compounds in Brønsted acid-catalyzed reactions, suggesting that catalysis should be viewed from a supramolecular perspective. nih.gov

Isotope Labeling Studies: Using isotopically labeled reactants to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Exploration of New Supramolecular Architectures and Self-Assembly Processes

The molecular structure of this compound, featuring a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the nitro groups), an aromatic system capable of π-π stacking, and a halogen atom (iodine) capable of halogen bonding, makes it an excellent candidate for constructing complex supramolecular architectures.

Future research directions include:

Halogen Bonding: Systematically studying the role of the iodine atom in directing self-assembly through halogen bonding. This could be used to create specific co-crystals with other molecules.

Hydrogen Bond Engineering: Designing and synthesizing derivatives with modified hydrogen bonding capabilities to control the formation of tapes, sheets, or 3D networks. The nitramino group in related compounds is known to act as a hydrogen-bond donor. nih.gov

Host-Guest Chemistry: Investigating the encapsulation of this compound within macrocyclic hosts like cucurbiturils or cyclodextrins. This has been shown to enable novel reactions, such as the metal-free supramolecular reduction of nitroarenes within a cucurbit wikipedia.orguril cavity. acs.org

Functional Supramolecular Materials: Utilizing self-assembly processes to create materials with tailored properties, such as porous frameworks for gas storage or stimuli-responsive materials. Supramolecular assemblies have been used as precursors for functional carbon-nitrogen-based materials. nso-journal.org

Expanding Materials Science Applications through Molecular Design

Derivatives of dinitroaniline are utilized in various fields, including as herbicides, dyes, and explosives. wikipedia.orgwikipedia.org The unique combination of functional groups in this compound opens avenues for new materials science applications.

Key areas for future exploration are:

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (electron-donating amine and electron-withdrawing nitro groups) suggests potential for second-order NLO properties. Molecular design could focus on enhancing this charge-transfer character.

Energetic Materials: Nitroaromatic compounds are a well-known class of explosives. nih.gov By co-crystallizing this compound with oxidizers or other energetic molecules, new energetic materials with tailored sensitivity and performance could be developed.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group could lead to polymers with interesting optical, electronic, or sensing properties.

Chemosensors: The electron-deficient aromatic ring makes the compound susceptible to nucleophilic attack. This reactivity could be harnessed to develop colorimetric or fluorescent sensors for specific analytes.

Q & A

Q. What are the recommended synthetic routes for N-(4-iodophenyl)-2,4-dinitroaniline, and how can reaction conditions be optimized?

The synthesis of nitroaniline derivatives typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

- Chlorination/Bromination : describes chlorination of 2,4-dinitroaniline using NaClO/HCl, achieving 94.8% yield under optimized conditions (45–50°C, 12 h, stoichiometric ratios of 1:1.5:4.5 for substrate:NaClO:HCl). Similar protocols could be adapted for iodination by replacing Cl⁻/Br⁻ with I⁻ sources.

- Coupling Agents : highlights the use of carbodiimides or chloroformates for amide bond formation between aromatic amines and carboxylic acids. For N-(4-iodophenyl) derivatives, coupling 4-iodoaniline with 2,4-dinitrobenzoyl chloride in the presence of a base (e.g., triethylamine) is plausible.

Key Parameters : Monitor reaction progress via TLC, optimize pH (e.g., acidic conditions for NAS), and use phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) to enhance yields .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : provides ¹H/¹³C NMR data for structurally similar N-aryl-2,4-dinitroanilines. For the target compound, expect aromatic proton signals at δ 8.5–9.0 ppm (nitro groups deshield adjacent protons) and iodophenyl resonances at δ 7.2–7.8 ppm.

- HRMS : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., C₁₂H₈IN₃O₄: calc. 384.96 g/mol). reports HRMS data for nitroaniline derivatives with <5 ppm error.

- HPLC Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm for nitro groups) and acetonitrile/water mobile phases. notes that 2,4-dinitroaniline is often quantified in environmental samples via HPLC .

Q. What are the primary applications of this compound in analytical chemistry?

- Chromatographic Standards : Nitroanilines are used as analytical standards for environmental monitoring (e.g., wastewater analysis). and describe protocols for calibrating HPLC/GC systems using 2,4-dinitroaniline derivatives dissolved in acetonitrile or methanol (1,000 µg/mL) .

- Fluorogenic Substrates : references 2,4-dinitroaniline as a quencher in fluorogenic probes for enzyme assays (e.g., RNase activity). The iodine substituent in the target compound may enhance fluorescence quenching efficiency .

Advanced Research Questions

Q. How does this compound interact with biological targets such as tubulin or nitroreductases?

- Tubulin Binding : demonstrates that dinitroaniline derivatives inhibit plant/protozoan tubulin polymerization. The iodine atom may enhance binding affinity via halogen bonding with α-tubulin residues (e.g., Tyr224, Lys60). Use molecular docking (software: AutoDock Vina) and competitive binding assays with fluorescent colchicine analogs to validate interactions .

- Nitroreductase Activation : suggests nitro groups in dinitroanilines undergo enzymatic reduction under hypoxic conditions, generating cytotoxic radicals. Test the compound’s cytotoxicity in cancer cell lines (e.g., HeLa) with/without nitroreductase overexpression .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to optimize geometry, calculate electrostatic potential (ESP) maps, and predict nitro group reduction potentials. validates similar approaches for nitroaromatic compounds .

- QSPR Modeling : Develop quantitative structure-property relationships (QSPR) to correlate substituent effects (e.g., iodine’s electron-withdrawing nature) with solubility or bioactivity.

Q. How can researchers address contradictory data in biological assays involving this compound?

- pH-Dependent Activity : shows 2,4-dinitroaniline’s binding affinity to proteins like M315 peaks at pH 4.0. If inconsistent bioactivity is observed, test assays across pH 4.0–7.4 and include buffers (e.g., citrate-phosphate) .

- Redox Interference : Nitro groups may react with assay components (e.g., DTT in cell culture). Include negative controls with nitro-reductase inhibitors (e.g., dicoumarol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.